molecular formula C7H5N3O2S B11904513 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11904513
M. Wt: 195.20 g/mol
InChI Key: UXKMFBLYPAYEOI-UHFFFAOYSA-N
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Description

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 1780922-44-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused thiophene and pyrimidine ring system, making it a valuable scaffold for creating novel bioactive molecules . This compound serves as a key precursor in the synthesis of peptidomimetics. Structurally similar thienopyrimidine carboxylic acids, such as 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), have been successfully incorporated as N-terminal moieties in amino acid and peptide analogues using standard Boc or Fmoc solid-phase peptide synthesis methodologies, often without requiring protection of the amino group . Thienopyrimidine derivatives are recognized as important bioisosteres of quinazoline-based structures . They are extensively investigated for their anti-proliferative properties, with research demonstrating their potential against various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The structural features of this compound, including the carboxylic acid and amino functional groups, provide handles for further chemical modification, allowing researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies . Specifications: • CAS Number: 1780922-44-2 • Molecular Formula: C 7 H 5 N 3 O 2 S • Molecular Weight: 195.20 g/mol • Purity: ≥98% (HPLC) Handling Note: This product is intended for research and development purposes only. It is not designed for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c8-7-9-2-3-1-4(6(11)12)13-5(3)10-7/h1-2H,(H,11,12)(H2,8,9,10)

InChI Key

UXKMFBLYPAYEOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC(=NC=C21)N)C(=O)O

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation via the Gewald Reaction

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for ATPCA. In a representative procedure, ethyl cyanoacetate, ethyl acetoacetate, and sulfur react in ethanol with morpholine as a catalyst, yielding 2-aminothiophene-3-carboxylate intermediates. Cyclization of this intermediate into the thieno[2,3-d]pyrimidine core is achieved by refluxing in formamide and acetic acid for 40 hours, followed by chlorination with phosphorus oxychloride to introduce reactive sites for further functionalization.

Optimization of Cyclization Conditions

Key parameters influencing cyclization efficiency include temperature, solvent polarity, and catalyst selection. Formamide, with its high boiling point (210°C), facilitates prolonged reflux without solvent evaporation, while acetic acid acts as a proton donor to stabilize transition states. Substituting formamide with dimethylformamide (DMF) reduces reaction time to 24 hours but necessitates higher temperatures (150°C), complicating product isolation.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Cleavage and Deprotection

Final cleavage from the resin is accomplished with trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS), preserving the integrity of the thienopyrimidine ring. Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen atmosphere selectively removes benzyl-based protecting groups without affecting the carboxylic acid moiety.

Solution-Phase Coupling Reactions

Carbodiimide-Mediated Amide Bond Formation

ATPCA’s carboxylic acid group is amenable to activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a patent application, EDCI/HOBt-mediated coupling of ATPCA with quinuclidine amines in dry DMF produced target compounds in 70–90% yields. This method is particularly advantageous for synthesizing hydroxamic acid derivatives, which exhibit potent anticancer activity.

Solvent and Temperature Effects

Reactions conducted in DMF at 0–5°C minimize racemization, while room-temperature conditions favor rapid coupling. Polar aprotic solvents like tetrahydrofuran (THF) reduce side reactions but prolong reaction times.

Hydrolysis and Hydrogenolysis Techniques

Ester Hydrolysis

Ethyl ester precursors of ATPCA are hydrolyzed using lithium hydroxide (LiOH) in THF/water (3:1) at 60°C for 12 hours, achieving quantitative conversion to the carboxylic acid. Alternative bases like sodium hydroxide (NaOH) in methanol/water afford similar yields but require neutralization with hydrochloric acid, complicating purification.

Catalytic Hydrogenation

Hydrogenolysis of nitro or benzyl-protected ATPCA derivatives is performed with 10% Pd/C in methanol under 50 psi H₂. This method selectively cleaves C–N bonds without reducing the thienopyrimidine ring, yielding ATPCA in >95% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Gewald ReactionReflux in formamide/acetic acid (40 h)60–70%Scalable, minimal purificationLong reaction time
Solid-Phase SynthesisHBTU/DMF, 25°C85–90%Combinatorial library compatibilityHigh resin cost
EDCI/HOBt CouplingDMF, 0–5°C70–90%High functional group toleranceSensitive to moisture
LiOH HydrolysisTHF/H₂O, 60°C95–100%Mild conditionsRequires anhydrous THF

Physicochemical Properties and Characterization

ATPCA (C₇H₅N₃O₂S) exhibits a molar mass of 195.2 g/mol and a predicted density of 1.707 g/cm³. Its pKa of 2.35 suggests high solubility in alkaline aqueous solutions, facilitating purification via recrystallization from pH-adjusted solvents. Melting points above 250°C indicate thermal stability, enabling high-temperature reactions without decomposition.

Applications in Drug Discovery

Anticancer Agents

ATPCA derivatives bearing hydroxamic acid moieties inhibit histone deacetylases (HDACs), demonstrating nanomolar activity against breast cancer cell lines. For instance, compound 15a (IC₅₀ = 12 nM) synergizes with doxorubicin by enhancing apoptosis in multidrug-resistant tumors.

Peptidomimetics

Incorporating ATPCA as an N-terminal surrogate in peptides improves proteolytic stability and membrane permeability. A recent study reported ATPCA-conjugated enkephalin analogues with 10-fold increased blood-brain barrier penetration compared to native peptides .

Chemical Reactions Analysis

Types of Reactions

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives, including 2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid, have shown promising anticancer activities against various human cancer cell lines.

1.1 Cytotoxicity Studies
Recent studies have demonstrated that derivatives of 2-aminothieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one study reported that certain synthesized compounds displayed IC50 values in the nanomolar range, indicating potent antiproliferative activity against these cell lines .

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selective Index
Compound 1MCF-70.009119.3
Compound 2MDA-MB-2310.0133.7
Compound 3MCF-70.028-
Compound 4MDA-MB-231>4-

1.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes inhibition of key signaling pathways involved in tumor proliferation and survival. For example, several thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical targets in cancer therapy .

Antibacterial Applications

Beyond their anticancer properties, thieno[2,3-d]pyrimidine derivatives are also being explored for their antibacterial potential.

2.1 Inhibition of Bacillosamine Biosynthesis
Research has indicated that compounds like 2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid can inhibit the biosynthesis of bacillosamine in bacterial pathogens. This inhibition is crucial as bacillosamine is a component of the bacterial cell wall and its disruption can lead to bacterial death .

Table 2: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget BacteriaInhibition Rate (%)
Compound AE. coli85
Compound BS. aureus78
Compound CP. aeruginosa90

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have played a vital role in understanding how modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its biological activity.

3.1 Modifications for Enhanced Activity
Research has shown that substituents at specific positions on the thienopyrimidine ring can significantly influence the compound's pharmacological profile. For instance, the introduction of bulky groups at the C4 position has been associated with increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate biological activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thieno[2,3-d]pyrimidine derivatives allows for tailored modifications to optimize physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties References
2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid -NH₂ (2), -COOH (6) C₇H₅N₃O₂S 211.20 g/mol High polarity; suitable for peptide conjugation
5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid -NH₂ (5), -SCH₃ (2), 3-MeO-Ph (4) C₁₅H₁₃N₃O₃S₂ 367.41 g/mol Enhanced lipophilicity; potential kinase inhibition
4–(4-(3–(3-methoxyphenyl)ureido)phenylamino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid (8b) -CH₃ (5), urea-linked Ph (4) C₂₂H₂₀N₆O₃S 472.50 g/mol HDAC inhibition (IC₅₀ < 1 µM); m.p. 260–263°C
2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide -Cl (2,4), -NHEt (6) C₂₁H₂₂Cl₂N₆O₂S 525.40 g/mol Kinase inhibition (e.g., VEGFR-2); experimental drug (DB06969)
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate -Cl (4), -COOEt (6) C₉H₇ClN₃O₂S 272.69 g/mol Esterified carboxylate improves cell permeability

Key Research Findings

Substituent Effects on Solubility : Methoxy and trifluoromethyl groups (e.g., in and ) increase lipophilicity, improving membrane permeability but reducing aqueous solubility. Carboxylic acid derivatives balance this by introducing ionizable groups .

Bioactivity Trade-offs: While methylthio groups () enhance target affinity, they may increase metabolic instability compared to amino or hydroxyl groups .

Biological Activity

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The structure of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets, including protein kinases. The compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in cancer cell proliferation and survival.

Inhibition of EGFR and VEGFR

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent inhibitory effects on EGFR and VEGFR. For instance, a study showed that compounds with an aniline moiety exhibited up to 96% inhibition of EGFR at optimal concentrations, highlighting the importance of structural modifications in enhancing biological activity .

Antitumor Activity

The antitumor potential of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid has been evaluated against various cancer cell lines:

Cell Line IC50 (nM) Activity
MCF-79.1Breast cancer
MDA-MB-23128.0Triple-negative breast cancer
HT10803.0Fibrosarcoma

These results indicate that the compound possesses significant cytotoxicity against breast cancer cell lines, with IC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly influenced by their chemical structure. Modifications at specific positions on the thieno[2,3-d]pyrimidine ring can enhance or diminish their inhibitory effects:

  • Substituents at Position 4 : Compounds with bulky groups at this position often exhibit increased potency against EGFR.
  • Linker Chain Length : Increasing the number of carbons in the linker chain between the hydroxamic acid moiety and the thienopyrimidine fragment enhances inhibitory activity .

Case Studies

  • Cytotoxicity Studies : A series of 4-amino-thieno[2,3-d]pyrimidines were synthesized and tested for their cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. The most active compound showed an IC50 value of 9.1 nM against MCF-7 cells .
  • In Vivo Studies : Further investigations into the in vivo antitumor activity revealed that certain derivatives effectively inhibited tumor growth in animal models, demonstrating favorable pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for preparing 2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

  • Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example, 2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid can be synthesized via reductive amination using sodium cyanoborohydride (NaBH3_3CN) at pH 6.0 with substituted anilines, yielding derivatives with 57–87% efficiency . Alternatively, coupling reactions using 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF) enable the formation of amides or heterocyclic derivatives, such as benzylcarboxamides, which are critical for antimicrobial activity studies .

Q. How are structural and purity characteristics of these compounds validated?

  • Methodological Answer : Characterization relies on multi-technique validation:
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • NMR spectroscopy (1H and 13C) identifies proton environments (e.g., amide NH signals at 8.69–8.78 ppm) and carbon frameworks .
  • Melting points (>300°C for many derivatives) and elemental analysis ensure purity .

Q. What preliminary biological screening methods are recommended for these compounds?

  • Methodological Answer : Initial screening should follow WHO protocols for antimicrobial activity. For example:
  • Broth microdilution assays against Staphylococcus aureus and Bacillus subtilis to determine minimum inhibitory concentrations (MICs) .
  • Zone-of-inhibition tests to assess broad-spectrum activity. Unsubstituted or para-substituted benzylamides often show enhanced activity due to improved target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for reductive amination reactions?

  • Methodological Answer :
  • Oxidant selection : Dess-Martin periodinane (DMP) outperforms ceric ammonium nitrate, achieving 91% yield in aldehyde intermediate synthesis .
  • Solvent control : Anhydrous DMF with zeolite dehydration minimizes side reactions during coupling .
  • pH modulation : Maintaining pH 6.0 during NaBH3_3CN-mediated reductive amination stabilizes intermediates .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Methodological Answer : Discrepancies often arise from substituent effects. Systematic approaches include:
  • Comparative MIC assays : Test derivatives with varying substituents (e.g., methyl vs. methoxyl groups) to map structure-activity relationships .
  • Docking studies : Use AutoDock Vina to model ligand binding to targets like Pseudomonas aeruginosa TrmD. RMSD values <2 Å (e.g., 1.952 Å for compound VIa) validate docking reliability .
  • Conformational analysis : Assess partial vs. full enzyme inhibition via molecular dynamics simulations .

Q. What strategies enhance selectivity for bacterial enzyme inhibition (e.g., dihydrofolate reductase)?

  • Methodological Answer :
  • Scaffold modification : Introduce bulky substituents (e.g., cyclopropyl groups) to block off-target binding .
  • Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., ester hydrolysis) and optimize lead compounds .

Q. How to synthesize heterocyclic derivatives (e.g., benzimidazol-2-yl) from the parent acid?

  • Methodological Answer :
  • One-pot CDI-mediated coupling : React 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with ortho-phenylenediamines in DMF at 60°C for 12 hours. Isolate products via aqueous workup and recrystallization .

Q. What computational methods are recommended for target identification and validation?

  • Methodological Answer :
  • Docking protocols : Prepare ligand and protein (e.g., TrmD) files using AutoDock Tools. Set torsional degrees of freedom and grid parameters to cover active sites .
  • Binding energy analysis : Prioritize compounds with Gibbs free energy (ΔG) < -8 kcal/mol for experimental validation .

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